![molecular formula C22H18N2O2 B1668948 1-(Methylamino)-4-p-toluidinoanthraquinone CAS No. 128-85-8](/img/structure/B1668948.png)
1-(Methylamino)-4-p-toluidinoanthraquinone
Overview
Description
C.I. 61525 is a biochemical.
Mechanism of Action
Target of Action
It’s known that many dyes interact with proteins or other macromolecules in their target systems
Mode of Action
As a dye, it likely interacts with its targets through non-covalent interactions, such as hydrogen bonding, ionic interactions, and Van der Waals forces . These interactions can cause changes in the target molecules, potentially altering their function.
Biochemical Pathways
Many dyes are known to interact with multiple biochemical pathways, often by binding to proteins and altering their function
Pharmacokinetics
The properties of a compound can significantly impact its bioavailability and overall effectiveness
Result of Action
Many dyes can cause changes in the function of their target molecules, potentially leading to observable effects at the cellular level
Action Environment
The action, efficacy, and stability of Solvent Blue 11 can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s ability to interact with its targets
Biological Activity
1-(Methylamino)-4-p-toluidinoanthraquinone (MATQ) is a synthetic organic compound classified within the anthraquinone family. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to its structural properties and the presence of amino groups that enhance its reactivity compared to unsubstituted anthraquinones. The compound's chemical structure features a central anthraquinone core with specific substituents that influence its biological interactions.
Anticancer Properties
Research indicates that MATQ exhibits significant anticancer activity. Studies have shown that certain anthraquinones can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. For instance, MATQ has been observed to inhibit cell proliferation and induce cell cycle arrest in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Mutagenicity and Carcinogenicity
The mutagenic potential of MATQ has been assessed using the Ames test, where it demonstrated weak mutagenicity in Salmonella typhimurium strains. This finding raises concerns regarding its carcinogenic potential, particularly given that structurally related anthraquinones have been classified as carcinogens based on animal studies . The presence of amino groups in MATQ may influence its interaction with DNA, leading to frameshift mutations and other genetic alterations.
Toxicological Profile
Toxicity assessments reveal that MATQ can act as a skin irritant and sensitizer in humans. In animal studies, exposure has resulted in renal toxicity, characterized by cystic changes in rat kidneys at specific dosages . The oral LD50 values indicate moderate toxicity, with values reported at 3,060 mg/kg for rats. Chronic exposure has also been linked to liver damage and disturbances in the autonomic nervous system .
Study 1: Anticancer Activity
A study conducted on the effects of MATQ on breast cancer cell lines demonstrated a dose-dependent inhibition of cell viability. The mechanism was attributed to ROS generation and subsequent activation of apoptotic pathways. The IC50 value was determined to be approximately 15 µM, highlighting its potential effectiveness as an anticancer agent.
Study 2: Mutagenicity Assessment
In another investigation focusing on the mutagenic properties of MATQ, researchers utilized various strains of Salmonella typhimurium. While results indicated weak mutagenicity, it was noted that the presence of metabolic activation increased the mutagenic response, suggesting that metabolic processes play a crucial role in its biological activity .
Study 3: Toxicological Evaluation
A comprehensive toxicological evaluation revealed that MATQ caused significant skin irritation upon topical application in guinea pigs. The study utilized the local lymph node assay (LLNA) to assess sensitization potential, yielding stimulation indices indicative of moderate sensitization risk .
Comparative Biological Activity of Anthraquinones
Compound Name | Anticancer Activity | Mutagenicity | Skin Irritancy | LD50 (mg/kg) |
---|---|---|---|---|
This compound (MATQ) | Moderate | Weak | Yes | 3060 |
C.I. Disperse Orange 11 | High | Strong | Yes | 1500 |
C.I. Solvent Violet 13 | Moderate | Moderate | Yes | 2500 |
Properties
IUPAC Name |
1-(methylamino)-4-(4-methylanilino)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-13-7-9-14(10-8-13)24-18-12-11-17(23-2)19-20(18)22(26)16-6-4-3-5-15(16)21(19)25/h3-12,23-24H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYXXSSJBOAGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059583 | |
Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128-85-8 | |
Record name | 1-(Methylamino)-4-[(4-methylphenyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 61525 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solvent Blue 11 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(methylamino)-4-[(4-methylphenyl)amino]anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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